N-Nitrosodabigatran Etexilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitrosodabigatran Etexilate is a nitrosamine impurity found in the pharmaceutical compound dabigatran etexilate. Nitrosamines are of concern due to their potential mutagenic and carcinogenic properties . Dabigatran etexilate is a prodrug of dabigatran, which is used as an anticoagulant for the prevention of stroke, atrial fibrillation, and systemic embolism .
Preparation Methods
The preparation of N-Nitrosodabigatran Etexilate involves the nitrosation of dabigatran etexilate. This process can occur in the presence of trace amounts of acid, where secondary amines in the compound undergo nitrosation . Industrial production methods for dabigatran etexilate involve multiple steps, including acylchlorination, acylamidation, amination, hydrogenation, cyclization, Pinner reaction, and esterification .
Chemical Reactions Analysis
N-Nitrosodabigatran Etexilate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Nitrosodabigatran Etexilate is primarily studied for its presence as an impurity in pharmaceutical products. Its detection and quantitation are crucial for ensuring the safety and efficacy of medications like dabigatran etexilate . Analytical methods, such as LC/MS, are developed to detect and quantify this impurity at very low levels . Research also focuses on understanding the formation mechanisms of nitrosamines and developing strategies to minimize their presence in pharmaceuticals .
Mechanism of Action
N-Nitrosodabigatran Etexilate itself does not have a therapeutic mechanism of action. dabigatran etexilate, the parent compound, is a direct thrombin inhibitor. It is hydrolyzed to dabigatran, which inhibits thrombin activity by binding to its active site. This prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation .
Comparison with Similar Compounds
N-Nitrosodabigatran Etexilate is unique due to its specific structure and formation from dabigatran etexilate. Similar compounds include other nitrosamine impurities found in pharmaceuticals, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). These compounds also pose mutagenic and carcinogenic risks and are monitored in pharmaceutical products .
Properties
CAS No. |
2892260-29-4 |
---|---|
Molecular Formula |
C34H40N8O6 |
Molecular Weight |
656.7 g/mol |
IUPAC Name |
ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)-N-nitrosoanilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C34H40N8O6/c1-4-6-7-10-21-48-34(45)38-32(35)24-12-15-26(16-13-24)42(39-46)23-30-37-27-22-25(14-17-28(27)40(30)3)33(44)41(20-18-31(43)47-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,38,45) |
InChI Key |
JPLPQAOOSCQYBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)N(CC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.